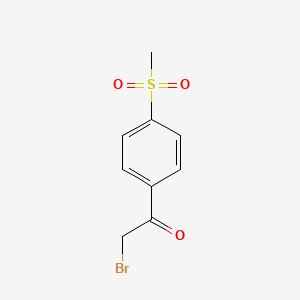

2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-1-(4-methylsulfonylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCMYOUZIDSYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352845 | |

| Record name | 2-Bromo-1-[4-(methanesulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50413-24-6 | |

| Record name | p-Methylsulfonylphenacyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050413246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-[4-(methanesulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4'-(methylsulfonyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYLSULFONYLPHENACYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBF9OCP8XO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in organic synthesis and pharmaceutical development. The document details its molecular structure, physicochemical characteristics, and spectral data. Furthermore, it presents a detailed experimental protocol for its synthesis, discusses its chemical reactivity, and explores its significant role in the synthesis of prominent anti-inflammatory drugs. A key application highlighted is its use as a precursor to Celecoxib, a selective COX-2 inhibitor, and the associated signaling pathway is elucidated. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

This compound, also known as α-bromo-4-(methylsulfonyl)acetophenone or 4-(methylsulfonyl)phenacyl bromide, is a halogenated ketone that serves as a versatile building block in organic synthesis.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 50413-24-6[2] |

| Molecular Formula | C₉H₉BrO₃S[2] |

| Synonyms | 2-Bromo-4'-(methylsulfonyl)acetophenone, 4-(Methylsulphonyl)phenacyl bromide, p-methylsulfonylphenacyl bromide[1][3] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 277.14 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [1][2] |

| Melting Point | 126-131 °C | [1][2] |

| Boiling Point | 428.4 °C (Predicted) | [2] |

| Density | 1.575 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide; insoluble in water. | [3] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves the α-bromination of its precursor, 4-(methylsulfonyl)acetophenone.

Experimental Protocol

This protocol is adapted from a described synthesis of the target compound.[4]

Materials:

-

4-(Methylsulfonyl)acetophenone

-

Ethylene dichloride (EDC)

-

Bromine (Br₂)

-

48% Hydrobromic acid (HBr)

-

Saturated sodium bicarbonate solution

-

Brine

-

Water

Procedure:

-

Dissolve 4-(methylsulfonyl)acetophenone in ethylene dichloride (EDC).

-

Initiate the reaction by adding a small amount of 48% hydrobromic acid.

-

Slowly add bromine to the solution over 26-30 hours, maintaining the temperature at 25 ± 3°C.

-

After the addition is complete, allow the mixture to age for 2-3 hours.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Distill the organic layer to remove the bulk of the EDC.

-

Remove the final traces of EDC azeotropically with water.

-

The resulting solid product is obtained as a slurry in water.

-

Filter the slurry and dry the solid to yield crude this compound.

Yield: Approximately 74% from thioanisole (the precursor to 4-(methylsulfonyl)acetophenone in the referenced multi-step synthesis).[4]

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to obtain a product with a purity of ≥ 99% (GC).[1]

Synthesis and Purification Workflow Diagram

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the α-bromo ketone functional group. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is fundamental to its utility as a synthetic intermediate.

Key reactions include:

-

Nucleophilic Substitution: It readily reacts with a variety of nucleophiles, such as amines, thiols, and carboxylates, to form new carbon-heteroatom bonds. This is a crucial step in the synthesis of many pharmaceutical compounds.

-

Formation of Heterocycles: Its bifunctional nature (electrophilic carbonyl carbon and electrophilic α-carbon) allows for its use in the construction of various heterocyclic ring systems, which are prevalent in drug molecules.

Spectral Analysis

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.1 | Doublet | 2H, Aromatic protons ortho to the carbonyl group |

| ~7.9 | Doublet | 2H, Aromatic protons meta to the carbonyl group |

| ~4.4 | Singlet | 2H, -CH₂Br protons |

| ~3.1 | Singlet | 3H, -SO₂CH₃ protons |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (carbonyl carbon) |

| ~140 | Quaternary aromatic carbon attached to the sulfonyl group |

| ~135 | Quaternary aromatic carbon attached to the carbonyl group |

| ~130 | Aromatic CH carbons ortho to the carbonyl group |

| ~128 | Aromatic CH carbons meta to the carbonyl group |

| ~44 | -SO₂CH₃ (methyl carbon) |

| ~30 | -CH₂Br (bromomethyl carbon) |

FTIR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| ~1690 | C=O stretching (aromatic ketone) |

| ~1600, ~1480 | C=C stretching (aromatic ring) |

| ~1310, ~1150 | S=O stretching (sulfonyl group) |

| ~1200 | C-Br stretching |

| ~3000-3100 | C-H stretching (aromatic) |

| ~2900-3000 | C-H stretching (aliphatic) |

Mass Spectrometry: In the mass spectrum, the molecular ion peak (M+) would be expected at m/z 277 (for ⁷⁹Br) and 279 (for ⁸¹Br) in an approximate 1:1 ratio, which is characteristic of a monobrominated compound.[5] Common fragmentation patterns for α-bromo ketones include the loss of the bromine atom and cleavage adjacent to the carbonyl group.

Table 6: Expected Mass Spectrometry Fragments

| m/z | Fragment |

| 277/279 | [M]⁺ (Molecular ion) |

| 198 | [M - Br]⁺ |

| 183 | [C₇H₇O₂S]⁺ (loss of -CH₂Br) |

| 155 | [C₇H₇S]⁺ (loss of -CH₂Br and CO) |

| 79/81 | [Br]⁺ |

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib and Rofecoxib.[4][6] Its role is to provide the core phenacyl bromide moiety, which is subsequently elaborated to form the final drug structure.

Role in Celecoxib Synthesis

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[7] The synthesis of Celecoxib involves the reaction of a diketone intermediate with (4-sulfamoylphenyl)hydrazine.[8] While this compound is not a direct precursor in the most common Celecoxib syntheses, related structures and synthetic strategies highlight its importance in accessing the necessary pharmacophores for COX-2 inhibition.

Celecoxib Signaling Pathway

The therapeutic effect of drugs derived from this intermediate, such as Celecoxib, is achieved through the selective inhibition of the COX-2 enzyme.[7][9]

Mechanism of Action:

-

Inflammatory Stimuli: In response to inflammatory signals, cells upregulate the expression of the COX-2 enzyme.

-

Prostaglandin Synthesis: COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins (e.g., PGE₂).[9][10]

-

Inflammation and Pain: These prostaglandins mediate the physiological responses of inflammation, pain, and fever.[10]

-

COX-2 Inhibition: Celecoxib selectively binds to the active site of the COX-2 enzyme, preventing arachidonic acid from binding and thereby inhibiting the synthesis of prostaglandins.[11]

-

Therapeutic Effect: The reduction in prostaglandin levels leads to the alleviation of pain and inflammation.[9]

The selectivity of Celecoxib for COX-2 over COX-1 is a key feature, as COX-1 is responsible for producing prostaglandins that protect the stomach lining. By sparing COX-1, selective inhibitors reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.[11]

Mechanism of Action of Celecoxib

Safety and Handling

This compound is an irritant and may be corrosive.[3] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[3]

Conclusion

This compound is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-defined chemical properties, predictable reactivity, and established role as a key intermediate in the synthesis of important drugs like Celecoxib make it a valuable tool for researchers and drug development professionals. This guide has provided a comprehensive overview of its characteristics, synthesis, and applications, serving as a foundational resource for its effective and safe utilization in a laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. asianpubs.org [asianpubs.org]

- 5. savemyexams.com [savemyexams.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. ClinPGx [clinpgx.org]

- 10. news-medical.net [news-medical.net]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

An In-depth Technical Guide to 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone (CAS 50413-24-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in organic synthesis and pharmaceutical development. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant applications in the manufacturing of prominent anti-inflammatory drugs. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a pale yellow crystalline powder.[1][2] It is an organic compound that serves as a versatile building block in the synthesis of more complex molecules.[3][4] Its utility stems from the presence of a reactive α-bromo ketone and a methylsulfonyl group, which make it a valuable intermediate for creating a variety of bioactive compounds.[3][4]

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₃S | [1][5][6] |

| Molecular Weight | 277.14 g/mol | [4][5] |

| CAS Number | 50413-24-6 | [1][5] |

| Melting Point | 123-131 °C | [4] |

| Boiling Point | 428.4 °C at 760 mmHg (Predicted) | [1][5] |

| Density | 1.575 g/cm³ (Predicted) | [1][5] |

| Appearance | Pale yellow crystalline powder | [1][2] |

| Purity | ≥ 99% (GC) | [4] |

| Storage Temperature | 0-8°C | [4] |

Experimental Protocols

Synthesis of this compound from 4-(methylsulfonyl)acetophenone

This protocol describes the synthesis of the title compound via the bromination of 4-(methylsulfonyl)acetophenone.

Materials:

-

4-(methylsulfonyl)acetophenone

-

Ethylene dichloride (EDC)

-

48% Hydrobromic acid (HBr)

-

Bromine

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

A solution of 4-(methylsulfonyl)acetophenone is prepared in ethylene dichloride (EDC).

-

The reaction is initiated with the addition of 48% hydrobromic acid (HBr).

-

Bromine is then added to the solution over a period of 26-30 hours, while maintaining the temperature at 25 ± 3°C.

-

After the addition of bromine is complete, the mixture is aged for 2-3 hours.

-

The organic layer is separated and washed with water.

-

The organic layer is then neutralized with a saturated solution of sodium bicarbonate, followed by a brine wash.

-

The EDC is removed by distillation, with the final traces removed azeotropically with water.

-

The resulting solid, which is a slurry in water, is filtered and dried to yield the crude product of this compound.[7]

Applications in Drug Synthesis

This compound is a critical intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Rofecoxib and as a precursor in one of the synthetic routes for Celecoxib.

Role in the Synthesis of Rofecoxib

This compound is a direct precursor in the synthesis of Rofecoxib. The following workflow illustrates this synthetic pathway.

References

- 1. Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization | Semantic Scholar [semanticscholar.org]

- 2. WO2019064139A1 - Continuous processes for the manufacture of celocoxib - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 6. This compound|lookchem [lookchem.com]

- 7. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-4'-(methylsulfonyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-4'-(methylsulfonyl)acetophenone, with the chemical formula C₉H₉BrO₃S, is a white to off-white crystalline solid. It serves as a valuable intermediate in the synthesis of various bioactive molecules and materials.[1] Its utility in medicinal chemistry is noted in the development of pharmaceuticals targeting inflammatory and pain-related conditions.[1] The structural confirmation of this molecule is paramount for its application in drug discovery and development, ensuring the desired reactivity and biological activity of its downstream products.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-4'-(methylsulfonyl)acetophenone is presented in Table 1. This data is crucial for its handling, characterization, and quality control.

| Property | Value | Reference |

| IUPAC Name | 2-bromo-1-(4-methylsulfonylphenyl)ethanone | [2] |

| CAS Number | 50413-24-6 | [2] |

| Molecular Formula | C₉H₉BrO₃S | [1][2] |

| Molecular Weight | 277.13 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 123-131 °C | [1] |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr | [2] |

| InChI | InChI=1S/C9H9BrO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | [2] |

Synthesis of 2-Bromo-4'-(methylsulfonyl)acetophenone

While a specific detailed protocol for the synthesis of 2-Bromo-4'-(methylsulfonyl)acetophenone is not widely published, a general and representative method involves the bromination of the corresponding acetophenone precursor, 4'-(methylsulfonyl)acetophenone. The following is a plausible experimental protocol.

Experimental Protocol: Synthesis

Materials:

-

4'-(Methylsulfonyl)acetophenone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 4'-(methylsulfonyl)acetophenone in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-Bromo-4'-(methylsulfonyl)acetophenone by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis Workflow

Structure Elucidation via Spectroscopic Methods

The definitive identification of 2-Bromo-4'-(methylsulfonyl)acetophenone relies on a combination of spectroscopic techniques. Below are the expected spectral data based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the bromine, and the methyl protons of the sulfonyl group.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.9 | Doublet | 2H | Aromatic protons meta to the carbonyl group |

| ~4.5 | Singlet | 2H | -CH₂Br |

| ~3.1 | Singlet | 3H | -SO₂CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (carbonyl) |

| ~142 | Aromatic C-SO₂ |

| ~138 | Aromatic C-C=O |

| ~129 | Aromatic CH (ortho to carbonyl) |

| ~128 | Aromatic CH (meta to carbonyl) |

| ~45 | -SO₂CH₃ |

| ~30 | -CH₂Br |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1690 | Strong | C=O stretching of the ketone |

| ~1320 and ~1150 | Strong | Asymmetric and symmetric SO₂ stretching |

| ~3000-3100 | Medium | Aromatic C-H stretching |

| ~2900-3000 | Weak | Aliphatic C-H stretching |

| ~600-700 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine. The presence of bromine (with its two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern for the molecular ion peak.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 276/278 | [M]⁺ and [M+2]⁺ molecular ions |

| 197 | [M - Br]⁺ |

| 183 | [M - CH₂Br]⁺ |

| 155 | [C₇H₄O₂S]⁺ |

| 76 | [C₆H₄]⁺ |

Applications in Drug Development and Signaling Pathways

2-Bromo-4'-(methylsulfonyl)acetophenone is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its reactive α-bromoketone moiety allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of heterocyclic systems.

Currently, there is no direct evidence in the scientific literature linking 2-Bromo-4'-(methylsulfonyl)acetophenone itself to the modulation of specific signaling pathways. Its role is that of a precursor, and any biological activity would be attributed to the final, more complex molecules synthesized from it.

The logical workflow for its application in drug discovery is outlined below.

Conclusion

The structural elucidation of 2-Bromo-4'-(methylsulfonyl)acetophenone is a critical step in its application as a synthetic intermediate. This guide has outlined the expected physicochemical properties and spectroscopic data necessary for its unambiguous identification. While a comprehensive set of experimentally derived spectra is not currently available in the public domain, the predicted data based on its known structure provides a solid framework for researchers. The provided synthesis protocol and logical workflows offer a practical guide for scientists and professionals in the field of drug development. Further research to publish the empirical spectroscopic data of this compound would be a valuable contribution to the scientific community.

References

Technical Guide: Physicochemical Characteristics of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 50413-24-6). This compound is a pivotal intermediate in organic synthesis, most notably in the development of pharmaceuticals targeting inflammatory and pain-related conditions.[1] Its bifunctional nature, featuring a reactive bromine atom and a methylsulfonyl group, makes it a versatile building block for complex bioactive molecules.[1] This document summarizes its key physical and chemical data, details common experimental protocols for its synthesis and analysis, and illustrates its role in medicinal chemistry, particularly as a precursor to selective COX-2 inhibitors like Etoricoxib.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Identification and Structure

| Identifier | Value |

| IUPAC Name | 2-bromo-1-[4-(methylsulfonyl)phenyl]ethanone |

| CAS Number | 50413-24-6 |

| Molecular Formula | C₉H₉BrO₃S |

| Molecular Weight | 277.14 g/mol [1][2][3][4] |

| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr[2] |

| InChI Key | JOCMYOUZIDSYFO-UHFFFAOYSA-N[3] |

| Synonyms | 2-Bromo-4'-(methylsulfonyl)acetophenone, 4-(Methylsulfonyl)phenacyl bromide[2] |

Physical and Chemical Properties

| Property | Value |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 123-131 °C[1] |

| Boiling Point | 428.4 °C (Predicted) |

| Density | 1.575 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide; insoluble in water. |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)[2] |

Computational Data

| Descriptor | Value |

| XLogP3 | 1.6[2][3] |

| Hydrogen Bond Donor Count | 0[2][3] |

| Hydrogen Bond Acceptor Count | 3[2][3] |

| Rotatable Bond Count | 3[2][3] |

| Topological Polar Surface Area | 59.6 Ų[3] |

| Heavy Atom Count | 14[2][3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are critical for its successful application in research and development.

Synthesis Protocol: Bromination of 4'-(Methylsulfonyl)acetophenone

A common method for synthesizing the title compound is through the α-bromination of 4'-(Methylsulfonyl)acetophenone.

Materials:

-

4'-(Methylsulfonyl)acetophenone

-

N-Bromosuccinimide (NBS)

-

PEG-400 and Water (1:2 mixture) or Chloroform

-

Dichloromethane (for extraction)

-

Jacketed reactor with an ultrasonic horn (25 kHz) (optional, for ultrasound-assisted synthesis)

Procedure (Ultrasound-Assisted Method): [5]

-

In a jacketed reactor, add equimolar quantities of 4'-(Methylsulfonyl)acetophenone (1.0 eq) and N-Bromosuccinimide (NBS) (1.0 eq).

-

Add a mixture of PEG-400 and water (e.g., 5 mL) to the reactants with stirring.

-

Place the reaction mixture under sonication using an ultrasonic horn at 40% amplitude.

-

Maintain the reaction temperature at 80°C by circulating water through the reactor jacket.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acetophenone is completely consumed (typically 15-20 minutes).

-

Upon completion, extract the reaction mixture with dichloromethane.

-

Collect the organic layer and evaporate the solvent under reduced pressure to yield the crude product, this compound.

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like chloroform to yield the final product as a crystalline solid.[6]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Parameters:

-

¹³C NMR Parameters:

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, run the analysis using an ATR (Attenuated Total Reflectance) accessory.

-

Instrument: A standard FTIR spectrometer (e.g., Bruker Tensor 27).[8]

-

Scan Range: 4000-400 cm⁻¹.

-

Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O (ketone), S=O (sulfone), and C-Br bonds.

Mass Spectrometry (MS):

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: The mass spectrum will show the molecular ion peak(s). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Visualizations: Workflows and Pathways

The following diagrams illustrate the synthetic utility and biological relevance of this compound.

Caption: Synthetic pathway from a starting ketone to a selective COX-2 inhibitor.

Caption: Role of the intermediate as a precursor to COX-2 inhibitors that block inflammation.

Applications in Drug Development

This compound is a compound of significant interest in pharmaceutical development, primarily serving as a crucial building block for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[1] The COX-2 enzyme is inducible and plays a key role in mediating inflammatory and pain responses through the production of prostaglandins.[9][10]

Selective COX-2 inhibitors, often referred to as "coxibs," were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2.[9][11]

The title compound is a direct precursor in the synthesis of Etoricoxib , a widely used COX-2 inhibitor. In the synthetic route to Etoricoxib, the α-bromo ketone functionality of this compound allows for the construction of the core heterocyclic structure of the final drug molecule through reactions like cyclocondensation.[12][13] Its role as an intermediate is therefore indispensable for the efficient and large-scale production of this important anti-inflammatory agent.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-bromo-1-(4-(methylsulfonyl) phenyl)ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 50413-24-6 | 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone | Boroncore [boroncore.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase-2 inhibitors: a painful lesson - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytics for US Patent No. 8664402, Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib [patentbuddy.com]

- 13. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]

Navigating the Physicochemical Landscape of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. Understanding these fundamental physicochemical properties is critical for optimizing reaction conditions, formulation development, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs).

Core Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₉BrO₃S | [1][2] |

| Molecular Weight | 277.14 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 123-131 °C | [3] |

Solubility Profile

| Solvent Class | Representative Solvents | Solubility |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble[1] |

| Polar Protic | Ethanol | Soluble[1] |

| Aqueous | Water | Insoluble[1] |

A deeper understanding of solubility in a broader range of solvents is crucial for applications such as reaction chemistry, purification, and formulation. The experimental protocol outlined below provides a standardized method for determining quantitative solubility.

Stability Landscape

Detailed stability studies on this compound are not extensively documented. However, based on the chemical structure, which features an α-bromoketone moiety, several potential degradation pathways can be anticipated under stress conditions.

| Stress Condition | Potential Degradation Pathway |

| Hydrolytic (Aqueous, pH variation) | Hydrolysis of the bromine atom to form a hydroxyl group. |

| Oxidative | Oxidation of the ethanone or other susceptible parts of the molecule. |

| Photolytic (UV/Vis light exposure) | Photodegradation, potentially involving cleavage of the carbon-bromine bond. |

| Thermal (Elevated temperature) | Thermal decomposition, the pathways for which would require experimental determination. |

To ensure the integrity of the compound during storage and handling, it is recommended to store it under inert gas (nitrogen or Argon) at 2-8°C.[5]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound, based on internationally recognized guidelines.

Protocol 1: Determination of Aqueous Solubility (OECD Guideline 105)

This protocol describes the flask method, suitable for substances with solubility above 10⁻² g/L.[1]

1. Principle: The flask method involves dissolving the test substance in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

2. Materials:

-

This compound (analytical standard)

-

Deionized water

-

Constant temperature bath or shaker (e.g., 20 ± 0.5 °C)

-

Glass flasks with stoppers

-

Centrifuge or filtration apparatus (with inert, non-adsorbing filters)

-

Validated analytical instrument (e.g., HPLC-UV, GC-MS)

3. Procedure:

-

Preliminary Test: To estimate the approximate solubility and equilibration time, add an excess of the substance to a flask with water and agitate at the test temperature. Periodically measure the concentration in the aqueous phase until it remains constant.

-

Definitive Test:

-

Prepare at least three flasks with a known volume of water.

-

Add an amount of the test substance that is in excess of its estimated solubility to each flask.

-

Seal the flasks and agitate them in the constant temperature bath for a period determined in the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved material to settle.

-

Separate the aqueous phase from the solid phase by centrifugation or filtration. Ensure the temperature is maintained during this step.

-

Determine the concentration of this compound in the clear aqueous phase using a validated analytical method.

-

4. Data Analysis: The water solubility is reported as the mean of the concentrations from the replicate flasks, with the standard deviation.

Protocol 2: Stability Testing and Forced Degradation Studies (ICH Q1A)

This protocol outlines a general approach for assessing the stability of a drug substance under various environmental conditions.[6]

1. Principle: Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

2. Stress Conditions:

-

Hydrolysis: The substance is dissolved in aqueous solutions at various pH levels (e.g., acidic: 0.1N HCl; neutral: water; basic: 0.1N NaOH) and monitored over time at a controlled temperature.

-

Oxidation: The substance is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) in solution and monitored over time.

-

Photostability: The solid substance and its solution are exposed to a controlled light source (as described in ICH Q1B) for a specified duration. A dark control sample is stored under the same conditions to differentiate between light-induced and thermal degradation.

-

Thermal Stress: The solid substance is exposed to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

3. Procedure:

-

For each stress condition, prepare a solution of this compound at a known concentration. For solid-state thermal and photostability, use the pure substance.

-

Expose the samples to the respective stress conditions for a predetermined duration. Samples should be withdrawn at appropriate time points (e.g., 0, 6, 12, 24, 48 hours).

-

Analyze the stressed samples using a stability-indicating analytical method (typically HPLC with a photodiode array detector to ensure peak purity).

-

The analysis should quantify the remaining parent compound and detect any degradation products.

4. Data Analysis:

-

Determine the rate of degradation under each condition.

-

Identify and, if necessary, characterize the major degradation products.

-

The results will establish the intrinsic stability of the molecule and inform handling and storage requirements.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. oecd.org [oecd.org]

- 2. researchgate.net [researchgate.net]

- 3. filab.fr [filab.fr]

- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. database.ich.org [database.ich.org]

An In-depth Technical Guide on the Synthesis and Characterization of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic methodologies, including reaction conditions and yields, and presents key characterization data. The information is intended to support researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction

This compound, also known as 4-(methylsulfonyl)phenacyl bromide, is a valuable building block in organic synthesis.[1] Its structure, featuring a reactive α-bromo ketone and an electron-withdrawing methylsulfonyl group, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential therapeutic applications.[1] This guide outlines the principal synthetic routes and analytical characterization of this important intermediate.

Synthesis of this compound

There are two primary synthetic strategies for the preparation of this compound. The first is a direct α-bromination of 4-(methylsulfonyl)acetophenone. The second is a two-step process commencing with the bromination of 4-(methylthio)acetophenone, followed by oxidation of the thioether to the sulfone.

Data Presentation: A Comparative Analysis of Synthetic Methods

The following tables summarize the quantitative data associated with the different synthetic approaches to this compound.

Table 1: Synthesis via Bromination of 4-(methylsulfonyl)acetophenone

| Starting Material | Brominating Agent | Solvent | Catalyst/Additive | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 4-(methylsulfonyl)acetophenone | Bromine | Ethylene Dichloride (EDC) | 48% HBr (initiator) | 26-30 h | 25 ± 3 | 74 (from thioanisole) | [2] |

Table 2: Two-Step Synthesis from 4-(methylthio)acetophenone

| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 1. Bromination | 4-(methylthio)acetophenone | Bromine | Methanol | - | 20-30 | - | This is a general method; specific yield for this step is not provided in the search results. |

| 2. Oxidation | 2-bromo-1-(4-(methylthio)phenyl)ethanone | 3-chloroperoxybenzoic acid | - | 3 h | -5 to 0 | 95 | [3] |

Note: The 74% yield in Table 1 is an overall yield from thioanisole over three steps (acylation, oxidation, and bromination) without isolation of intermediates.

Experimental Protocols

Protocol 1: Direct Bromination of 4-(methylsulfonyl)acetophenone[2]

This protocol outlines the direct α-bromination of 4-(methylsulfonyl)acetophenone.

Materials:

-

4-(methylsulfonyl)acetophenone

-

Ethylene Dichloride (EDC)

-

48% Hydrobromic acid (HBr)

-

Bromine

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

A solution of 4-(methylsulfonyl)acetophenone in ethylene dichloride (EDC) is prepared.

-

The reaction is initiated with the addition of a small amount of 48% hydrobromic acid.

-

Bromine is added dropwise to the solution over a period of 26-30 hours, while maintaining the temperature at 25 ± 3°C.

-

After the addition is complete, the reaction mixture is aged for an additional 2-3 hours.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The solvent (EDC) is removed by distillation. Any remaining traces of EDC are removed azeotropically with water.

-

The resulting solid product is collected by filtration of the aqueous slurry and dried.

Protocol 2: Two-Step Synthesis via Oxidation of 2-bromo-1-(4-(methylthio)phenyl)ethanone[3]

This protocol describes the oxidation of the thioether intermediate to the desired sulfone.

Materials:

-

2-bromo-1-(4-(methylthio)phenyl)ethanone

-

3-chloroperoxybenzoic acid (m-CPBA)

Procedure:

-

2-bromo-1-(4-(methylthio)phenyl)ethanone is treated with 3-chloroperoxybenzoic acid.

-

The reaction is carried out for 3 hours at a temperature of -5 to 0°C.

-

Upon completion of the reaction, the product, this compound, is isolated. The original document does not specify the workup procedure, but it would typically involve quenching the excess oxidizing agent, followed by extraction and purification.

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from 4-(methylsulfonyl)acetophenone.

Caption: Synthesis workflow for this compound.

Characterization

The synthesized this compound can be characterized by its physicochemical properties and spectroscopic data.

Physicochemical Properties

Table 3: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₃S | [4][5] |

| Molecular Weight | 277.14 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 123-131 °C | [1] |

| 126 °C | [3][4] | |

| 127-128 °C (crude) | [2] | |

| Boiling Point (Predicted) | 428.4 ± 41.0 °C | [3][4] |

| Density (Predicted) | 1.575 ± 0.06 g/cm³ | [3][4] |

| Storage Conditions | 0-8 °C, under inert gas (nitrogen or Argon) | [1][3] |

Spectroscopic Data

While specific, detailed spectra are not provided in the publicly available literature, the following represents the expected spectroscopic characteristics for this compound based on its structure and data for analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons of the sulfonyl group, a singlet for the methylene protons adjacent to the bromine and carbonyl groups, and a set of signals in the aromatic region corresponding to the para-substituted phenyl ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, including the methyl carbon of the sulfonyl group, the methylene carbon, the carbonyl carbon, and the carbons of the aromatic ring.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a strong absorption for the carbonyl (C=O) stretching vibration, and characteristic absorptions for the sulfonyl (S=O) group stretches. A reference to the availability of an IR spectrum can be found.[5]

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a distinctive isotopic pattern for the molecular ion and bromine-containing fragments.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The provided experimental protocols and compiled data offer a valuable resource for researchers engaged in the synthesis of this and related compounds for pharmaceutical and other applications. The direct bromination of 4-(methylsulfonyl)acetophenone and the two-step synthesis from 4-(methylthio)acetophenone are both viable routes to this important intermediate.

References

An In-depth Technical Guide to 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone: Synonyms, Nomenclature, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. The guide covers its nomenclature, extensive list of synonyms, physicochemical properties, and its significant role in the synthesis of prominent drug molecules.

Chemical Identity and Nomenclature

This compound is a brominated acetophenone derivative containing a methylsulfonyl group. Its systematic and common names, along with various identifiers, are crucial for accurate scientific communication and substance identification in research and development.

The IUPAC name for this compound is 2-bromo-1-(4-methylsulfonylphenyl)ethanone .[1] This name precisely describes its chemical structure: a two-carbon ethanone chain where one carbon is part of a carbonyl group and the other is substituted with a bromine atom. This ethanone moiety is attached to a phenyl ring at the first carbon, and this phenyl ring is substituted with a methylsulfonyl group at the para (fourth) position.

A comprehensive list of synonyms and identifiers is provided in the tables below to facilitate cross-referencing in literature and chemical databases.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₃S | [2][3][4] |

| Molecular Weight | 277.14 g/mol | [2][5] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 123-131 °C | [2] |

| Boiling Point | 428.4 °C at 760 mmHg | [3] |

| Density | 1.575 g/cm³ | [3] |

| Flash Point | 212.9 °C | [3] |

| Storage Temperature | 2-8°C, under inert gas (e.g., Nitrogen or Argon) | [3] |

Synonyms and Identifiers

The following tables summarize the various names and registry numbers associated with this compound.

Table 3.1: Common Synonyms

| Synonym |

| 2-Bromo-4'-(methylsulfonyl)acetophenone |

| 4-(Methylsulfonyl)phenacyl bromide |

| α-Bromo-4-(methylsulfonyl)acetophenone |

| p-(Methylsulfonyl)phenacyl bromide |

| 2-Bromo-1-(4-mesylphenyl)ethan-1-one |

| 4-(Methylsulphonyl)phenacyl bromide |

| p-Methylsulfonylphenacyl bromide |

| 2-bromo-1-(4-methanesulfonylphenyl)ethan-1-one |

Table 3.2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 50413-24-6 |

| PubChem CID | 735823 |

| MDL Number | MFCD00673134 |

| EC Number | 678-177-4 |

| UNII | VBF9OCP8XO |

| DSSTox Substance ID | DTXSID10352845 |

| InChI | InChI=1S/C9H9BrO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 |

| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr |

Role in Pharmaceutical Synthesis: The Gateway to COX-2 Inhibitors

This compound is a pivotal building block in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably the selective COX-2 inhibitors. Its bifunctional nature, possessing both an electrophilic α-bromoketone and a methylsulfonyl group, makes it a versatile reagent for constructing complex heterocyclic scaffolds present in these drugs.

A prime example of its application is in the synthesis of Celecoxib , a widely prescribed medication for arthritis and pain management. The following diagram illustrates a common synthetic pathway to Celecoxib where this compound could be utilized, although other pathways exist. In a typical Hantzsch-type pyridine synthesis, it can react with a β-enaminone and an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine ring, a core structure in some COX-2 inhibitors. More directly, it serves as a precursor to other key intermediates.

Caption: Synthetic pathway for Celecoxib.

Experimental Protocols

While numerous variations exist, the following sections outline generalized experimental protocols for the synthesis of this compound and its subsequent use.

Synthesis of this compound

This synthesis is typically achieved through the bromination of the corresponding acetophenone derivative, 4'-(methylsulfonyl)acetophenone.

Materials:

-

4'-(Methylsulfonyl)acetophenone

-

Bromine (Br₂) or a suitable brominating agent (e.g., N-Bromosuccinimide)

-

An appropriate solvent (e.g., chloroform, acetic acid, or methanol)

-

A catalyst, if required (e.g., aluminum chloride or hydrobromic acid)

General Procedure:

-

Dissolution: Dissolve 4'-(methylsulfonyl)acetophenone in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to remove any excess bromine. The product is then typically extracted into an organic solvent.

-

Purification: The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and hexane) to yield pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the bromine and methylsulfonyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) and sulfonyl (S=O) stretches.

-

Melting Point Analysis: To assess the purity of the compound.

This technical guide provides foundational information for researchers and professionals working with this compound. For specific applications and large-scale synthesis, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) and perform risk assessments before handling the chemicals mentioned.

References

- 1. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 2. zenodo.org [zenodo.org]

- 3. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

Spectral Data Analysis of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of public domain spectral data for the title compound, this guide presents data for a closely related analogue, 2-bromo-1-(4-bromophenyl)ethanone, to provide a comparative framework. Detailed experimental protocols for acquiring such spectra are also provided.

Chemical Structure and Properties

This compound is a white to light yellow crystalline powder.[1] Its chemical structure consists of a phenyl ring substituted with a methylsulfonyl group at the para position, and an α-bromoethanone moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉BrO₃S |

| Molecular Weight | 277.14 g/mol [2] |

| CAS Number | 50413-24-6[2] |

| Melting Point | 123-131 °C[1] |

| Appearance | White to light yellow crystalline powder[1] |

Spectral Data (Analogous Compound)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of 2-bromo-1-(4-bromophenyl)ethanone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.40 | s | 2H | -CH₂Br |

| 7.63-7.65 | m | 2H | Ar-H |

| 7.84-7.86 | m | 2H | Ar-H |

Source: Data for 2-bromo-1-(4-bromophenyl)ethanone, a related compound.

Table 3: ¹³C NMR Spectral Data of 2-bromo-1-(4-bromophenyl)ethanone

| Chemical Shift (δ) ppm | Assignment |

| 30.01 | -CH₂Br |

| 128.97 | Ar-C |

| 130.06 | Ar-C |

| 131.86 | Ar-C |

| 132.21 | Ar-C |

| 190.07 | C=O |

Source: Data for 2-bromo-1-(4-bromophenyl)ethanone, a related compound.

Expected NMR Data for this compound:

-

¹H NMR: The spectrum is expected to show a singlet for the α-bromomethyl protons (-CH₂Br) around 4.4-4.7 ppm. The aromatic protons will likely appear as two doublets in the range of 7.8-8.2 ppm, characteristic of a para-substituted benzene ring with a strong electron-withdrawing group. A singlet corresponding to the methylsulfonyl protons (-SO₂CH₃) is expected around 3.1-3.3 ppm.

-

¹³C NMR: The carbonyl carbon (C=O) should appear around 190 ppm. The carbon of the bromomethyl group (-CH₂Br) is expected in the range of 30-35 ppm. The aromatic carbons will show distinct signals, with the carbon attached to the sulfonyl group being the most downfield. The methyl carbon of the sulfonyl group should appear around 44-46 ppm.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~1690 | C=O (Aryl ketone) stretching |

| ~1320 and ~1150 | S=O (Sulfone) asymmetric and symmetric stretching |

| ~1600, ~1500 | C=C (Aromatic ring) stretching |

| ~3000-3100 | C-H (Aromatic) stretching |

| ~2900-3000 | C-H (Aliphatic) stretching |

| ~600-700 | C-Br stretching |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 276/278 | Molecular ion peak (M⁺) with isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |

| 197 | [M - Br]⁺ |

| 183 | [M - CH₂Br]⁺ |

| 155 | [C₇H₄O₂S]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum with proton decoupling. A wider spectral width (0 to 220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for this type of molecule and will induce fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for the structural elucidation of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

role of the methylsulfonyl group in 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

An In-depth Technical Guide on the Role of the Methylsulfonyl Group in 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

Abstract

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. It serves as a crucial building block for a variety of pharmacologically active compounds, most notably as a key intermediate in the synthesis of the selective COX-2 inhibitor, Celecoxib. The presence and strategic placement of the methylsulfonyl group are paramount to its chemical reactivity and its utility in drug design. This technical guide elucidates the multifaceted role of the methylsulfonyl moiety, focusing on its electronic effects, impact on reactivity, and its function as a pharmacophore in drug development.

Introduction

This compound, a derivative of α-bromoacetophenone, possesses two reactive centers: the electrophilic carbonyl carbon and the carbon bearing the bromine atom. The chemical behavior of this molecule is profoundly influenced by the substituents on the phenyl ring. The methylsulfonyl group (-SO2CH3) at the para-position is a strong electron-withdrawing group, which plays a pivotal role in modulating the molecule's properties. This guide will delve into the specific contributions of this functional group.

Physicochemical Properties

The methylsulfonyl group significantly impacts the physicochemical properties of the parent molecule. Its strong electron-withdrawing nature and its capacity for hydrogen bonding influence solubility, lipophilicity, and crystal packing.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C9H9BrO3S | |

| Molecular Weight | 277.14 g/mol | |

| Melting Point | 142-145 °C | |

| Appearance | Off-white to pale yellow crystalline powder |

Role of the Methylsulfonyl Group in Chemical Reactivity

The primary is the potentiation of the electrophilic character of the molecule. This is achieved through its strong electron-withdrawing effects.

Electronic Effects

The methylsulfonyl group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, in the context of this compound, its influence on the side chain is of greater importance. It withdraws electron density from the phenyl ring and, by extension, from the ethanone moiety. This has two major consequences:

-

Increased Electrophilicity of the Carbonyl Carbon: The withdrawal of electrons makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.

-

Increased Reactivity of the α-Carbon: The electron-withdrawing nature of the methylsulfonyl group enhances the acidity of the α-protons (if present) and facilitates the displacement of the bromide ion in nucleophilic substitution reactions. This makes the molecule a potent alkylating agent.

Role in Synthesis of Heterocycles

This compound is a versatile precursor for the synthesis of various heterocyclic compounds. A prominent example is the Hantzsch thiazole synthesis, where it reacts with a thiourea to form an aminothiazole ring. The electron-withdrawing methylsulfonyl group facilitates the initial nucleophilic attack by the sulfur of the thiourea and promotes the subsequent cyclization and dehydration steps.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of 1-(4-(methylsulfonyl)phenyl)ethanone.

-

Materials: 1-(4-(methylsulfonyl)phenyl)ethanone, Bromine (Br2), Acetic Acid.

-

Procedure:

-

Dissolve 1-(4-(methylsulfonyl)phenyl)ethanone in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with constant stirring.

-

Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water.

-

Filter the precipitate, wash with water, and dry to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

-

Role in Drug Development

The 4-(methylsulfonyl)phenyl motif is a recognized pharmacophore in a number of approved drugs. Its inclusion is often by design to impart specific pharmacological properties.

Key Pharmacophore in COX-2 Inhibitors

The most notable application of this compound is as a key intermediate in the synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. In the synthesis of Celecoxib, the methylsulfonyl group of the final molecule is crucial for its selective binding to the COX-2 enzyme. This selectivity is attributed to the fact that the methylsulfonyl group can fit into a hydrophilic side pocket present in the active site of the COX-2 enzyme but not in the COX-1 enzyme. This interaction is a key determinant of the drug's safety and efficacy profile.

Anticancer and Other Therapeutic Activities

Compounds derived from this compound have also been investigated for other therapeutic applications, including as anticancer agents. The methylsulfonyl group can engage in favorable interactions with biological targets and can also improve the pharmacokinetic properties of the drug candidates.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway from 1-(4-(methylsulfonyl)phenyl)ethanone to Celecoxib.

Logical Relationship of the Methylsulfonyl Group's Effects

Caption: Influence of the methylsulfonyl group on reactivity and biological function.

Conclusion

The methylsulfonyl group in this compound is not a passive substituent but an active director of the molecule's chemical and biological properties. Its potent electron-withdrawing nature enhances the reactivity of the α-bromoketone moiety, making it a valuable and versatile intermediate in organic synthesis. Furthermore, its role as a key pharmacophore, particularly in the design of selective COX-2 inhibitors, underscores its importance in modern drug discovery and development. A thorough understanding of the contributions of the methylsulfonyl group is essential for the rational design and synthesis of new therapeutic agents.

Methodological & Application

synthesis of celecoxib using 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

Application Notes & Protocols for the Synthesis of Celecoxib

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit theoretical, application note and protocol for the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, starting from 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone. While this starting material is not conventionally used, this protocol outlines a plausible synthetic route based on established chemical transformations. Additionally, the mechanism of action of Celecoxib is detailed with a corresponding signaling pathway diagram.

Introduction

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[1] The selective inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.[2] This targeted approach minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]

The standard synthesis of celecoxib typically involves the condensation of a 1,3-diketone with 4-sulfamoylphenylhydrazine.[3][4] This document proposes a novel synthetic pathway commencing with this compound.

Proposed Synthesis of Celecoxib

The proposed synthesis is a multi-step process involving the formation of a key 1,3-diketone intermediate followed by a cyclization reaction to form the pyrazole core of celecoxib.

Experimental Workflow

Caption: Proposed workflow for the synthesis of Celecoxib.

Experimental Protocols

Materials and Methods

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate

-

(Trifluoromethyl)triphenylphosphonium bromide

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

4-Hydrazinobenzenesulfonamide hydrochloride

-

Ethanol

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Step 1: Synthesis of 1-(4-(methylsulfonyl)phenyl)ethane-1,2-dione (Intermediate 1)

This step involves the Kornblum oxidation of the starting alpha-bromo ketone.

-

Dissolve this compound (1 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium bicarbonate (2 eq) to the solution.

-

Heat the reaction mixture at 100 °C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Intermediate 1.

Step 2: Synthesis of (E/Z)-1-(4-(methylsulfonyl)phenyl)-4,4,4-trifluorobut-2-en-1-one (Intermediate 2)

This step utilizes a Wittig reaction to introduce the trifluoromethyl group.

-

Suspend (Trifluoromethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

-

Cool the suspension to -78 °C.

-

Add n-Butyllithium (1.1 eq) dropwise to generate the ylide.

-

Stir the mixture for 1 hour at -78 °C.

-

Add a solution of Intermediate 1 (1 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain Intermediate 2.

Step 3: Synthesis of 1-(4-(methylsulfonyl)phenyl)-4,4,4-trifluorobutane-1,3-dione

This step involves the hydrolysis of the enone to the desired 1,3-diketone.

-

Dissolve Intermediate 2 (1 eq) in a mixture of THF and water.

-

Add a catalytic amount of a strong acid (e.g., HCl).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer and concentrate under reduced pressure to yield the 1,3-diketone.

Step 4: Synthesis of Celecoxib

This final step is a cyclization reaction to form the pyrazole ring.

-

Dissolve the 1,3-diketone from Step 3 (1 eq) and 4-Hydrazinobenzenesulfonamide hydrochloride (1 eq) in ethanol.

-

Heat the mixture to reflux for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield crude Celecoxib.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/isopropanol).

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) per mole of starting material |

| This compound | C₉H₉BrO₃S | 293.14 | N/A |

| Intermediate 1 | C₉H₈O₄S | 212.22 | 212.22 |

| Intermediate 2 | C₁₀H₇F₃O₃S | 276.22 | 276.22 |

| 1-(4-(methylsulfonyl)phenyl)-4,4,4-trifluorobutane-1,3-dione | C₁₁H₉F₃O₄S | 306.25 | 306.25 |

| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 381.37 | 381.37 |

Mechanism of Action of Celecoxib

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid into prostaglandins, specifically those involved in inflammation and pain.[5] Unlike non-selective NSAIDs, it has a much lower affinity for the COX-1 enzyme, which is involved in protecting the stomach lining and platelet aggregation.[2] This selectivity is attributed to the bulkier sulfonamide side chain of celecoxib, which can fit into the larger active site of the COX-2 enzyme but not the narrower active site of COX-1.[2]

Signaling Pathway

Caption: Simplified signaling pathway of Celecoxib's mechanism of action.

References

Application Notes and Protocols: Synthesis of 2-Amino-4-(4-(methylsulfonyl)phenyl)thiazole via Hantzsch Thiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of α-halo ketones with thiourea, known as the Hantzsch thiazole synthesis, is a fundamental and widely utilized method for the preparation of 2-aminothiazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and protocols for the synthesis of 2-amino-4-(4-(methylsulfonyl)phenyl)thiazole from 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone and thiourea. The resulting compound serves as a valuable scaffold for the development of novel therapeutic agents.

Reaction Scheme

The synthesis proceeds via the condensation of this compound with thiourea, leading to the formation of the thiazole ring.

Caption: General reaction scheme for the Hantzsch synthesis of 2-amino-4-(4-(methylsulfonyl)phenyl)thiazole.

Applications in Drug Discovery

2-Aminothiazole derivatives are recognized as privileged structures in drug discovery. The title compound, featuring a methylsulfonylphenyl moiety, is of particular interest due to the common incorporation of sulfonyl groups in pharmacologically active molecules to enhance properties such as solubility and target binding.

Derivatives of 2-aminothiazole have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. Notably, this class of compounds has shown potential as inhibitors of:

-

Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[1][2][3]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[4]

The inhibition of these pathways can lead to the suppression of tumor cell proliferation and angiogenesis.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2-amino-4-(4-(methylsulfonyl)phenyl)thiazole.

Materials and Equipment:

-